

urea oxalate molecular formula and molar mass

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Compound of Interest

Compound Name: Urea oxalate

Cat. No.: B145975

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An In-depth Technical Guide to Urea Oxalate

This guide provides a comprehensive overview of **urea oxalate**, a cocrystal formed from urea and oxalic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and synthesis of this compound.

Physicochemical Properties of Urea Oxalate

Urea oxalate is a white crystalline solid.^[1] Its formation is a result of the hydrogen bonding between urea and oxalic acid molecules. The key quantitative data for the 1:1 adduct of **urea oxalate** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₃ H ₆ N ₂ O ₅	^{[1][2][3][4]}
Molar Mass	150.09 g/mol	^{[1][2][3][5][6]}
CAS Number	513-80-4	^{[2][3][4][5]}

Experimental Protocol: Synthesis of Urea Oxalate

The synthesis of **urea oxalate** is a straightforward procedure involving the reaction of urea and oxalic acid.^[1]

Materials:

- Urea ($\text{CH}_4\text{N}_2\text{O}$)
- Oxalic acid ($\text{C}_2\text{H}_2\text{O}_4$)
- Distilled water
- Beakers
- Stirring rod
- Heating plate
- Ice bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

Methodology:

- **Dissolution:** Prepare aqueous solutions of urea and oxalic acid. The molar ratio of urea to oxalic acid can be varied, but a 1:1 or 2:1 ratio is common.^[1] For a 1:1 adduct, dissolve equimolar amounts of urea and oxalic acid in separate beakers containing a minimum amount of hot distilled water to ensure complete dissolution.
- **Mixing and Reaction:** While stirring, add the hot oxalic acid solution to the hot urea solution.
- **Crystallization:** Allow the mixture to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to facilitate further crystallization of **urea oxalate**.
- **Filtration and Washing:** Collect the resulting white crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.
- **Drying:** Dry the purified **urea oxalate** crystals in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Visualization of Urea Oxalate Formation

The following diagram illustrates the formation of the 1:1 **urea oxalate** cocrystal from its constituent molecules, highlighting the hydrogen bonding interactions.

Caption: Formation of **Urea Oxalate** from Urea and Oxalic Acid.

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